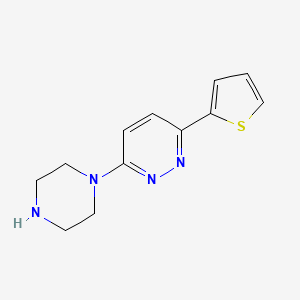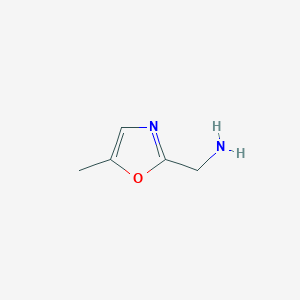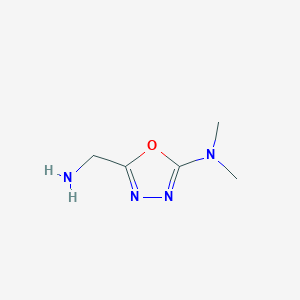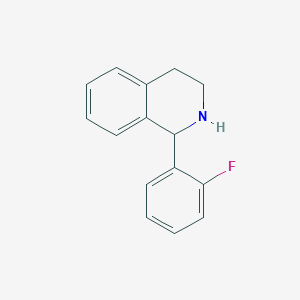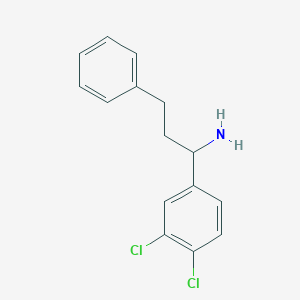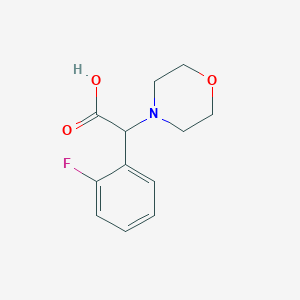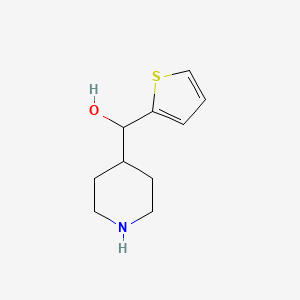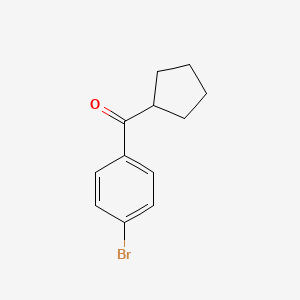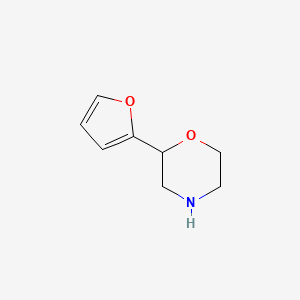
2-(呋喃-2-基)吗啉
描述
2-(Furan-2-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom, fused with a furan ring, a five-membered aromatic ring containing one oxygen atom
科学研究应用
2-(Furan-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . The specific effects of 2-(Furan-2-yl)morpholine would need further investigation.
生化分析
Biochemical Properties
2-(Furan-2-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, 2-(Furan-2-yl)morpholine can inhibit certain oxidoreductases, thereby affecting the redox state of cells . Additionally, it can bind to proteins involved in signal transduction, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-(Furan-2-yl)morpholine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Furan-2-yl)morpholine has been shown to modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 2-(Furan-2-yl)morpholine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical pathway. For instance, 2-(Furan-2-yl)morpholine can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors and modulating their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-2-yl)morpholine can change over time due to its stability and degradation. Studies have shown that 2-(Furan-2-yl)morpholine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(Furan-2-yl)morpholine has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Furan-2-yl)morpholine vary with different dosages in animal models. At low doses, it can modulate cellular signaling pathways without causing significant toxicity . At higher doses, 2-(Furan-2-yl)morpholine can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
2-(Furan-2-yl)morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, 2-(Furan-2-yl)morpholine can affect metabolite levels by altering enzyme kinetics and substrate availability .
Transport and Distribution
Within cells and tissues, 2-(Furan-2-yl)morpholine is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Binding proteins can also sequester 2-(Furan-2-yl)morpholine, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of 2-(Furan-2-yl)morpholine is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 2-(Furan-2-yl)morpholine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)morpholine can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of furan-2-boronic acid and morpholine in a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst and a base, such as potassium carbonate, and is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Furan-2-yl)morpholine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
2-(Furan-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
相似化合物的比较
Similar Compounds
2-(Thiophen-2-yl)morpholine: Similar structure but with a sulfur atom in place of the oxygen in the furan ring.
2-(Pyridin-2-yl)morpholine: Contains a pyridine ring instead of a furan ring.
2-(Benzofuran-2-yl)morpholine: Features a benzofuran ring fused with the morpholine ring.
Uniqueness
2-(Furan-2-yl)morpholine is unique due to the presence of both a furan and a morpholine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(furan-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h1-2,4,8-9H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXGFMVISDIEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640602 | |
| Record name | 2-(Furan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017417-81-0 | |
| Record name | 2-(Furan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)
![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)


![Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B1291052.png)
